methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C22H16F3N3O3 and its molecular weight is 427.383. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Properties
A study by Bhat et al. (2016) on 1,2,3-triazolyl pyrazole derivatives, closely related to the compound , showed that these compounds exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities.
Potential in Drug Synthesis
Research by Hotsulia and Fedotov (2019) focused on heterocyclic compounds like 1,2,4-triazole and pyrazole, indicating that compounds with similar structures have a high probability of being biologically active substances with a wide spectrum of action.
Structural and Spectral Investigations
The work of Viveka et al. (2016) on biologically important pyrazole-4-carboxylic acid derivatives provides insights into the structural and spectral characteristics of these compounds, which can be fundamental for their application in various scientific domains.
Anticancer Activity
A study by Liu et al. (2009) reported the synthesis of novel oxazole derivatives that showed strong inhibitory activities against human prostate cancer cell lines, suggesting potential anticancer applications for similar compounds.
Inhibition of Plasmodium falciparum
Research by Vah et al. (2022) on hydroxy-substituted alkyl pyrazole-4-carboxylates showed inhibition of Plasmodium falciparum dihydroorotate dehydrogenase, indicating potential applications in malaria treatment.
Potential Antimicrobial and Anticancer Agents
Another study by Bhat et al. (2016) on triazolyl chalcone derivatives revealed that these compounds displayed a broad spectrum of antimicrobial activities and moderate to excellent anticancer activities on breast cancer cell lines.
Antifungal Activity
The study by Du et al. (2015) on pyrazole-4-carboxylic acid amides showed significant antifungal activities against various phytopathogenic fungi, suggesting potential in agricultural applications.
Antimicrobial Agents
Research by Reddy et al. (2010) synthesized triazolothiadiazoles bearing pyrazole and found marked inhibition of bacterial and fungal growth, indicating potential as antimicrobial agents.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites, leading to their death
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Properties
IUPAC Name |
methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3/c1-13-8-10-15(11-9-13)28-12-16(20(26-28)22(23,24)25)19-17(21(29)30-2)18(27-31-19)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVQOLYCDJERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C3=C(C(=NO3)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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